N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2/c1-22(2)16-19-14(12-18-15(24)13-6-4-3-5-7-13)20-17(21-16)23-8-10-25-11-9-23/h13H,3-12H2,1-2H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEITPQNCDXZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Structural Features
The compound is characterized by several key structural components:
- Triazine Core : Provides a stable framework for interaction with biological targets.
- Morpholino Group : Enhances solubility and bioavailability.
- Dimethylamino Group : Increases lipophilicity, potentially aiding in cellular penetration.
- Cyclohexanecarboxamide : May contribute to its binding affinity with various receptors.
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits enzyme inhibitory properties. It is suggested that the compound interferes with critical cellular processes necessary for cell survival and proliferation, making it a candidate for therapeutic applications in cancer treatment. The specific mechanism of action appears to involve binding to enzymes or receptors that are crucial for tumor growth and metastasis .
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent . Studies show that it can induce apoptosis in cancer cells by arresting the cell cycle at specific phases, particularly the S phase. This mechanism was observed in HepG2 cells (a human liver cancer cell line), where treatment with the compound led to significant increases in S-phase cell populations compared to controls .
Data Table: Summary of Biological Activities
Study 1: Enzyme Inhibition and Cancer Cell Proliferation
In a study examining the effects of this compound on various cancer cell lines, researchers found that the compound significantly inhibited cell proliferation. The study utilized MTT assays to quantify cell viability and demonstrated a dose-dependent response in multiple cancer types.
Study 2: Mechanistic Insights into Apoptosis
Another investigation focused on the mechanism through which the compound induces apoptosis in HepG2 cells. Flow cytometry analysis revealed that treatment resulted in a notable increase in cells arrested at the S phase of the cell cycle. This finding suggests that this compound may disrupt normal cell cycle progression, leading to programmed cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Physicochemical Properties
Q & A
Q. What are the established synthetic routes for preparing N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide?
Methodological Answer: The synthesis typically involves sequential functionalization of the 1,3,5-triazine core. A common approach includes:
- Step 1: Chlorination at the 2-position of 4,6-dimorpholino-1,3,5-triazine followed by nucleophilic substitution with a methylamine derivative to introduce the dimethylamino group .
- Step 2: Coupling the triazine intermediate with cyclohexanecarboxamide via a methylene linker. This may involve reductive amination or alkylation using reagents like NaBH(OAc)₃ in DMF .
- Step 3: Final purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent integration (e.g., morpholino protons at δ 3.6–3.8 ppm, cyclohexane carboxamide carbonyl at ~δ 170 ppm) .
- High-Resolution Mass Spectrometry (HRMS): TOF-MS ES+ to confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₉H₂₈N₆O₂: 396.48 g/mol) .
- Elemental Analysis: Combustion analysis for C, H, N to validate purity (>98%) .
Q. What reaction conditions influence the stability of the triazine core during synthesis?
Methodological Answer: The triazine ring is sensitive to hydrolysis under extreme pH. Stability is maintained by:
- Avoiding prolonged exposure to strong acids/bases (pH < 2 or > 10).
- Conducting reactions in anhydrous solvents (e.g., DMF, THF) at controlled temperatures (60–100°C) .
- Monitoring reaction progress via TLC or HPLC to prevent over-functionalization .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling reactions for introducing aryl groups to the triazine scaffold?
Methodological Answer: Optimization strategies include:
- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) in DME/Na₂CO₃ at 100°C for 30 minutes (microwave-assisted conditions improve yield by 15–20%) .
- Boronic Acid Equivalents: Use pinacol ester derivatives (e.g., 4-acetamidophenyl boronic ester) to enhance stability and reactivity .
- Post-Reaction Workup: Quench with aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography to remove Pd residues .
Q. What structural modifications enhance the compound’s antitumor activity while minimizing off-target effects?
Methodological Answer:
- Substituent Analysis: Replace the cyclohexane carboxamide with smaller alkyl groups (e.g., isopropyl) to improve cell permeability. Retain the morpholino group for kinase inhibition .
- Dose-Response Studies: Test derivatives against EGFR-mutated cell lines (e.g., H1975) with IC₅₀ calculations via MTT assays. Compare selectivity using healthy fibroblast controls .
- Molecular Docking: Model interactions with ATP-binding pockets (e.g., EGFR T790M) using AutoDock Vina to prioritize modifications .
Q. How should researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions: Use consistent cell lines, serum concentrations (e.g., 10% FBS), and incubation times (72 hours) .
- Control for Solubility: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Validate Targets: Perform kinase profiling (e.g., Eurofins KinaseProfiler) to confirm primary targets (e.g., PI3Kα vs. mTOR) .
Q. What strategies resolve low yields during purification of polar intermediates?
Methodological Answer:
- Adjust Chromatography: Use reverse-phase C18 columns with H₂O/ACN + 0.1% TFA for highly polar intermediates .
- Salt Formation: Convert free amines to hydrochloride salts using HCl/dioxane to improve crystallinity .
- Alternative Solvents: Replace ethanol with acetone/hexane mixtures for recrystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
